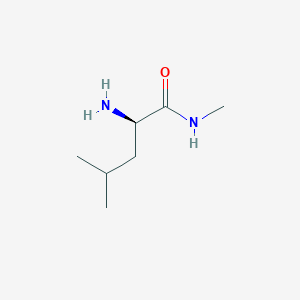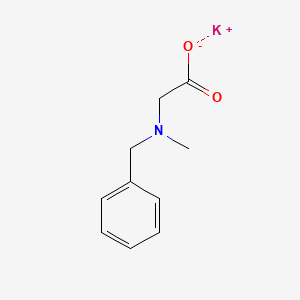
4-Fluoro-2-hydroxyphenylacetic acid
Descripción general
Descripción
4-Fluoro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of phenylacetic acid, which plays a significant role in various biological processes. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the benzene ring, making it a unique and valuable chemical in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
4-Fluoro-2-hydroxyphenylacetic acid (FHPhA) is a derivative of phenylacetic acid, which is an important component of several biological processes. The primary target of FHPhA is the Phase II and antioxidant enzymes . These enzymes play a crucial role in the detoxification pathways in the liver .
Mode of Action
FHPhA interacts with its targets by increasing the translocation of Nrf2 to the nucleus , which in turn enhances the activity of Phase II and antioxidant enzymes . This interaction results in the amelioration of liver injury induced by Acetaminophen (APAP) overdose .
Biochemical Pathways
The compound affects the yeast Ehrlich pathway , which is involved in the production of 4-Hydroxyphenylacetic acid (4HPAA) from glucose . The pathway’s efficiency is increased by the action of FHPhA, leading to higher levels of 4HPAA .
Result of Action
The molecular and cellular effects of FHPhA’s action include a remarkable increase in oxidative stress markers and peroxynitrite formation . It also results in the activation of Phase II enzymes, which can help to ameliorate APAP-induced liver injury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-hydroxyphenylacetic acid can be achieved through several methods. One common approach involves the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid, followed by the cleavage of the chloro group to yield 4-hydroxyphenylacetic acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Fluoro-2-hydroxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.
Uniqueness
4-Fluoro-2-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine atom and hydroxyl group on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLRXYSJAYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)



